molecular formula C17H23Cl2NO3 B13862193 3-(3,4-Dichlorophenyl)-3-(2-hydroxymethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester

3-(3,4-Dichlorophenyl)-3-(2-hydroxymethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester

Cat. No.: B13862193
M. Wt: 360.3 g/mol
InChI Key: MBYHAXSSAQSVNV-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-3-(2-hydroxymethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-3-(2-hydroxymethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester typically involves multi-step organic reactions. The starting materials often include 3,4-dichlorobenzene and piperidine derivatives. The synthesis may involve:

    Nucleophilic substitution: reactions to introduce the piperidine ring.

    Esterification: reactions to form the tert-butyl ester group.

    Hydroxymethylation: to introduce the hydroxymethyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: to speed up the reaction.

    Solvents: to dissolve reactants and control the reaction environment.

    Temperature and pressure control: to ensure the reaction proceeds efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-3-(2-hydroxymethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The dichlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or chromium trioxide.

    Reducing agents: like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Nucleophiles: for substitution reactions, such as amines or thiols.

Major Products

    Oxidation: Formation of 3-(3,4-Dichlorophenyl)-3-(2-carboxylic acid)-1-piperidinecarboxylic Acid tert-Butyl Ester.

    Reduction: Formation of 3-(phenyl)-3-(2-hydroxymethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: Used as an intermediate in the synthesis of other complex molecules.

    Study of reaction mechanisms: Helps in understanding the behavior of piperidine derivatives in various chemical reactions.

Biology

    Biological activity studies: Investigated for potential antimicrobial, antiviral, and anticancer properties.

Medicine

    Drug development: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry

    Material science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-3-(2-hydroxymethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dichlorophenyl)-1-piperidinecarboxylic Acid tert-Butyl Ester: Lacks the hydroxymethyl group.

    3-(3,4-Dichlorophenyl)-3-(2-hydroxymethyl)-1-piperidinecarboxylic Acid: Lacks the tert-butyl ester group.

Uniqueness

The presence of both the hydroxymethyl group and the tert-butyl ester group in 3-(3,4-Dichlorophenyl)-3-(2-hydroxymethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester may confer unique chemical properties and biological activities compared to its analogs.

Properties

Molecular Formula

C17H23Cl2NO3

Molecular Weight

360.3 g/mol

IUPAC Name

tert-butyl 3-(3,4-dichlorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H23Cl2NO3/c1-16(2,3)23-15(22)20-8-4-7-17(10-20,11-21)12-5-6-13(18)14(19)9-12/h5-6,9,21H,4,7-8,10-11H2,1-3H3

InChI Key

MBYHAXSSAQSVNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CO)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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